1-(Oxepin-2-yl)ethan-1-one
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Overview
Description
1-(Oxepin-2-yl)ethan-1-one is a chemical compound characterized by the presence of an oxepin ring, which is a seven-membered heterocyclic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxepin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of salicylaldehyde with fluorobenzaldehyde under microwave-assisted conditions to form diaryl ethers. These ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran to yield the oxepin framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
1-(Oxepin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxepin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxepinone derivatives, alcohols, and various substituted oxepin compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Oxepin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Oxepin-2-yl)ethan-1-one involves its interaction with various molecular targets. For instance, oxepinone derivatives have been shown to inhibit specific enzymes, such as flavin-monooxygenases, by forming stable complexes with the enzyme’s active site . This interaction can disrupt normal enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)ethan-1-one: Similar in structure but contains a sulfur atom instead of oxygen.
1-(Benzofuran-2-yl)ethan-1-one: Contains a fused benzene ring with oxygen.
1-(Pyrrol-2-yl)ethan-1-one: Contains a five-membered ring with nitrogen.
Uniqueness
1-(Oxepin-2-yl)ethan-1-one is unique due to its seven-membered oxepin ring, which imparts distinct chemical and biological properties compared to its five- and six-membered ring analogs
Properties
CAS No. |
832110-85-7 |
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Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-(oxepin-2-yl)ethanone |
InChI |
InChI=1S/C8H8O2/c1-7(9)8-5-3-2-4-6-10-8/h2-6H,1H3 |
InChI Key |
XVMLZCMHRNASLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=CO1 |
Origin of Product |
United States |
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